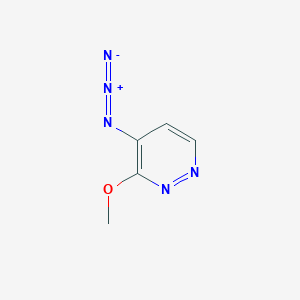
4-Azido-3-methoxypyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-3-methoxypyridazine is a chemical compound with the molecular formula C5H5N5O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The azido group (-N3) at position 4 and the methoxy group (-OCH3) at position 3 make this compound unique and interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-methoxypyridazine typically involves the nucleophilic substitution of a halogenated pyridazine derivative with sodium azide (NaN3). One common method starts with 4-chloro-3-methoxypyridazine, which reacts with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potentially explosive nature of azides .
化学反应分析
Types of Reactions: 4-Azido-3-methoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halogens or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC).
Major Products Formed:
Substitution: Formation of azido derivatives.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
4-Azido-3-methoxypyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Utilized in bioorthogonal labeling and functionalization of biomolecules, allowing for the study of biological processes without interfering with native biochemical pathways.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Azido-3-methoxypyridazine largely depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group acts as a reactive handle that can be selectively targeted by complementary functional groups (e.g., alkynes) to form stable triazole linkages. This allows for the precise modification and labeling of biomolecules .
相似化合物的比较
4-Azido-3-fluoropyridine: Similar in structure but with a fluorine atom instead of a methoxy group.
4-Azido-3-chloropyridazine: Contains a chlorine atom instead of a methoxy group.
4-Azido-3-methylpyridazine: Contains a methyl group instead of a methoxy group.
Uniqueness: 4-Azido-3-methoxypyridazine is unique due to the presence of both an azido group and a methoxy group on the pyridazine ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
属性
CAS 编号 |
121179-66-6 |
|---|---|
分子式 |
C5H5N5O |
分子量 |
151.13 g/mol |
IUPAC 名称 |
4-azido-3-methoxypyridazine |
InChI |
InChI=1S/C5H5N5O/c1-11-5-4(8-10-6)2-3-7-9-5/h2-3H,1H3 |
InChI 键 |
ULQBLWQGFJRDMQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CN=N1)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


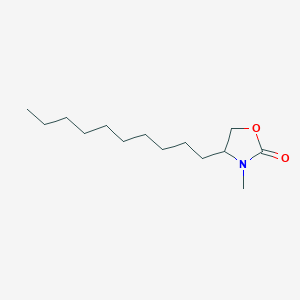
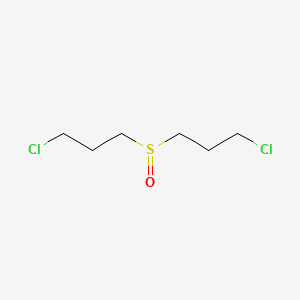

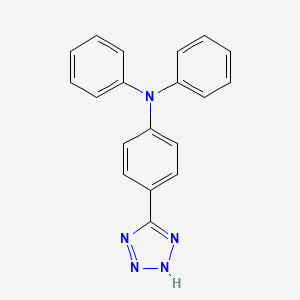

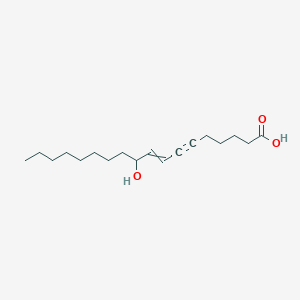
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)


![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
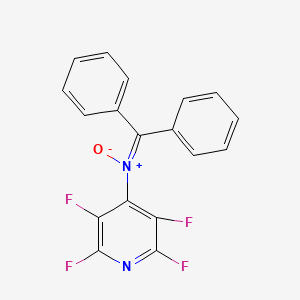

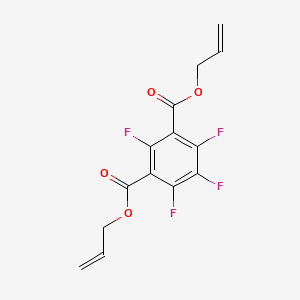
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
